molecular formula C10H10N2O3 B1381481 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 1566992-83-3

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No. B1381481
M. Wt: 206.2 g/mol
InChI Key: GRLBGBWIVIUUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (MQCA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. MQCA has been used in a number of lab experiments, and has been found to have both advantages and limitations.

Scientific Research Applications

  • Pharmacological Studies : Quinoxaline derivatives have been found to have diverse pharmacological activities. They have been studied for their antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .

  • Synthesis of Quinoxaline Derivatives : There are various methods for synthesizing quinoxaline derivatives, including condensation of aromatic diamines and dicarbonyl derivatives, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .

  • Antitumor Activity : Some quinoxaline derivatives have shown potent inhibitory activity against certain types of cancer cells, such as breast cancer cell T47D .

  • Chemical Synthesis : Quinoxaline derivatives can be synthesized on a gram scale using various organic materials .

  • Pharmacological Studies : Quinoline derivatives have been found to have diverse pharmacological activities. They have been studied for their antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .

  • Synthesis of Quinoline Derivatives : There are various methods for synthesizing quinoline derivatives, including condensation of aromatic diamines and dicarbonyl derivatives, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .

  • Antitumor Activity : Some quinoxaline derivatives have shown potent inhibitory activity against certain types of cancer cells, such as breast cancer cell T47D .

  • Chemical Synthesis : Quinoxaline derivatives can be synthesized on a gram scale using various organic materials .

properties

IUPAC Name

3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLBGBWIVIUUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
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3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 3
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 4
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 5
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 6
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

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